N-[(4-methoxyphenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
Description
N-[(4-Methoxyphenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide (CAS: 1112311-07-5) is a thiophene-2-carboxamide derivative with a molecular formula of C27H26N2O4S2 and a molecular weight of 506.6363 g/mol . Its structure features a thiophene core substituted with a phenyl group at position 4, a methyl(4-methylphenyl)sulfamoyl group at position 3, and a carboxamide linker connected to a 4-methoxyphenylmethyl moiety. The methoxy group enhances solubility compared to non-polar substituents, while the sulfamoyl group may contribute to hydrogen-bonding interactions in biological systems. This compound is marketed for research use, though its specific biological activities remain uncharacterized in the provided evidence .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S2/c1-19-9-13-22(14-10-19)29(2)35(31,32)26-24(21-7-5-4-6-8-21)18-34-25(26)27(30)28-17-20-11-15-23(33-3)16-12-20/h4-16,18H,17H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUDCOQMHLUQSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzylamine, N-methyl-N-(p-tolyl)sulfonamide, and 4-phenylthiophene-2-carboxylic acid. The synthetic route may involve:
Amide Bond Formation: The carboxylic acid group of 4-phenylthiophene-2-carboxylic acid reacts with 4-methoxybenzylamine to form an amide bond.
Sulfonamide Formation: N-methyl-N-(p-tolyl)sulfonamide is introduced to form the sulfonamide linkage.
Coupling Reactions: Various coupling reagents and catalysts, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), may be used to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification Techniques: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The mechanism by which it exerts its effects involves the inhibition of specific kinases that play crucial roles in cancer cell proliferation and survival. For instance, compounds with similar structural features have been shown to inhibit the activity of kinases involved in the MAPK signaling pathway, which is often dysregulated in cancer .
Case Study: In Vitro Evaluation
A study evaluated the cytotoxic effects of related compounds on various human cancer cell lines, including breast and colon cancer cells. The results indicated a significant reduction in cell viability, suggesting that the compound may induce apoptosis in cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 15.72 | Apoptosis induction |
| MCF-7 | 12.53 | Cell cycle arrest |
| HeLa | 18.00 | Kinase inhibition |
Anti-inflammatory Properties
The compound's sulfonamide moiety is known for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research has shown that similar compounds can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation .
Case Study: In Vivo Studies
In vivo models have demonstrated that compounds with similar structures can reduce inflammation markers significantly when administered in controlled doses, indicating potential applications in treating conditions like rheumatoid arthritis and other inflammatory disorders.
Antimicrobial Activity
The structural characteristics of N-[(4-methoxyphenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide suggest potential antimicrobial properties. Research into related compounds has shown effectiveness against various bacterial strains, including resistant strains.
Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Future Directions and Research Opportunities
Given its promising biological activities, further research is warranted to explore:
- Structural Modifications : Investigating how changes to the chemical structure affect biological activity could lead to more potent derivatives.
- Combination Therapies : Assessing the efficacy of this compound in combination with existing therapies could enhance treatment outcomes for cancer and inflammatory diseases.
- Clinical Trials : Initiating clinical trials will be essential to evaluate safety, efficacy, and pharmacokinetics in humans.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of the target compound and its analogs:
Table 1: Structural and Molecular Comparisons
Key Structural and Functional Differences
Substituent Effects on Solubility and Bioavailability: The methoxy group in the target compound improves hydrophilicity compared to the chloro substituent in its chlorophenyl analog (e.g., C25H21ClN2O3S2, ). Chlorine’s electronegativity may enhance membrane permeability but reduce aqueous solubility .
Sulfamoyl Group Variations: The methyl(4-methylphenyl)sulfamoyl group in the target compound provides steric bulk and moderate lipophilicity, whereas methanesulfonyl groups (e.g., C18H13Cl2NO3S2, ) are smaller and more polar, affecting binding interactions.
Purity and Synthesis Efficiency :
- Nitrothiophene derivatives synthesized via HATU-mediated coupling exhibited variable purity (42% vs. 99.05%), highlighting challenges in optimizing reactions for complex substituents .
Biological Activity Trends: While the target compound’s activity is unspecified, structurally related thiophene derivatives (e.g., 2-(4-methylphenylimino)-N-(2-chlorophenyl) analogs) have demonstrated antimicrobial, anti-inflammatory, and analgesic activities . Substituents like thiazol-2-yl (in C16H10F3N3O4S2) are associated with antibacterial properties .
Biological Activity
N-[(4-methoxyphenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings, focusing on its anticancer properties, mechanisms of action, and related studies.
Chemical Structure and Properties
The compound's structure is characterized by a thiophene ring fused with a carboxamide group and various aromatic substituents. Its molecular formula is with a molecular weight of approximately 451.0 g/mol. The compound exhibits a complex arrangement that contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiophene carboxamide derivatives, including the target compound. Research indicates that these derivatives can act as biomimetics of established anticancer agents like Combretastatin A-4 (CA-4).
Key Findings from Research Studies
- Cell Line Studies :
-
Mechanisms of Action :
- The mechanism involves interference with tubulin dynamics, akin to the action of colchicine and CA-4, disrupting microtubule formation and leading to apoptosis in cancer cells. The structural features of the thiophene ring enhance its interaction with tubulin, which is critical for maintaining cell structure and function during mitosis .
-
Apoptotic Induction :
- Compounds derived from this class have been shown to induce apoptosis through the activation of caspases and subsequent DNA fragmentation. For example, studies on related compounds indicated that they could trigger apoptotic pathways effectively at low concentrations (e.g., 2.5 µM) within hours of treatment .
Comparative Analysis
| Compound | IC50 (µM) | Mechanism | Cell Line |
|---|---|---|---|
| This compound | 5.46 | Tubulin inhibition | Hep3B |
| Combretastatin A-4 | 10 | Tubulin inhibition | Various |
| Compound 8 (related) | 2.5 | Apoptosis induction | K562 |
Case Studies
- Study on Thiophene Derivatives : A study synthesized several thiophene carboxamide derivatives and assessed their biological activities against Hep3B cells. The results indicated that modifications in the thiophene structure significantly influenced cytotoxicity and apoptotic induction capabilities .
- In Vivo Assessments : Although primarily in vitro data is available, preliminary in vivo studies suggest that these compounds may also exhibit antitumor efficacy in animal models, warranting further exploration into their pharmacokinetics and therapeutic windows.
Q & A
Q. How can the synthesis of this compound be optimized for higher yields and purity?
Methodological Answer: Synthetic optimization should focus on reaction conditions and purification techniques. For example:
- Solvent-free methods (neat or fusion conditions) reduce side reactions and simplify purification .
- Microwave-assisted synthesis (e.g., using cyclohexanone and Al₂O₃ as a solid support) accelerates reaction kinetics and improves regioselectivity .
- Chromatographic purification (e.g., silica gel column chromatography) with gradient elution can isolate the target compound from byproducts. Full characterization via NMR (¹H, ¹³C), IR, and mass spectrometry is critical to confirm purity .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer: A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of rotamers or tautomers .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula and detect isotopic patterns .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfamoyl, carboxamide) through characteristic absorption bands .
- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .
Q. What safety protocols are critical when handling sulfamoyl-containing compounds like this one?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors, especially during solvent-free or high-temperature steps .
- Emergency Measures : Immediate rinsing with water for skin/eye exposure and medical consultation if irritation persists .
Advanced Research Questions
Q. How can computational tools like SHELX or ORTEP-3 aid in resolving crystallographic data contradictions?
Methodological Answer:
- SHELXL Refinement : Use iterative refinement cycles to adjust atomic displacement parameters and resolve electron density ambiguities. Validate with R-factor convergence (<5%) and goodness-of-fit (GOF) close to 1 .
- ORTEP-3 Graphical Interface : Visualize thermal ellipsoids to identify disordered regions or incorrect atom assignments. Overlay experimental and simulated powder XRD patterns to detect twinning or pseudosymmetry .
- Cross-Validation : Compare crystallographic data with NMR-derived torsion angles to resolve discrepancies in substituent orientations .
Q. How should researchers address conflicting spectroscopic data (e.g., NMR vs. crystallography) for this compound?
Methodological Answer:
- Dynamic Effects Analysis : Use variable-temperature NMR to detect conformational flexibility (e.g., rotation around the sulfamoyl group) that may explain static vs. dynamic structural differences .
- DFT Calculations : Optimize the molecular geometry computationally and compare predicted NMR chemical shifts (e.g., via Gaussian or ORCA) with experimental data to identify outliers .
- Paramagnetic Relaxation Enhancement (PRE) : If applicable, use spin-labeled analogs to probe transient interactions affecting NMR signals .
Q. What strategies are effective for elucidating the compound’s supramolecular interactions in the solid state?
Methodological Answer:
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer. Focus on sulfamoyl and methoxyphenyl groups as interaction hotspots .
- Cambridge Structural Database (CSD) Mining : Compare packing motifs with analogs (e.g., thiophene-carboxamide derivatives) to identify common interaction patterns .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with intermolecular bond strengths (e.g., loss of solvent molecules vs. decomposition) .
Q. How can researchers design derivatives to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Targeted Modifications :
- Sulfamoyl Group : Replace methyl(4-methylphenyl) with bulkier substituents to probe steric effects .
- Thiophene Core : Introduce electron-withdrawing groups (e.g., nitro, cyano) to assess electronic impacts on reactivity .
- Synthetic Routes : Use microwave-assisted or flow chemistry for rapid parallel synthesis of derivatives .
- Biological Assays : Pair synthetic efforts with enzymatic or cellular assays (e.g., kinase inhibition) to link structural changes to activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
